2-Bromo-1-(6-fluoro-2-benzofuranyl)ethanone
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Overview
Description
2-Bromo-1-(6-fluoro-2-benzofuranyl)ethanone is a chemical compound belonging to the benzofuran family, characterized by its bromo and fluoro substituents on the benzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(6-fluoro-2-benzofuranyl)ethanone typically involves the bromination of 6-fluoro-2-benzofuranyl ethanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(6-fluoro-2-benzofuranyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed as reducing agents.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzofurans or ethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its antimicrobial properties, showing promise as a potential therapeutic agent.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-(6-fluoro-2-benzofuranyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-1-(6-fluoro-2-benzofuranyl)ethanone is similar to other benzofuran derivatives, such as 2-chloro-1-(6-fluoro-2-benzofuranyl)ethanone and 2-iodo-1-(6-fluoro-2-benzofuranyl)ethanone. These compounds share structural similarities but differ in their halogen substituents, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrFO2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
2-bromo-1-(6-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H6BrFO2/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2 |
InChI Key |
VGVXCVBAXQCYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=C2)C(=O)CBr |
Origin of Product |
United States |
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